1,1,3-Triphenyl-1-propanol
CAS No.:
Cat. No.: VC1498260
Molecular Formula: C21H20O
Molecular Weight: 288.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20O |
|---|---|
| Molecular Weight | 288.4g/mol |
| IUPAC Name | 1,1,3-triphenylpropan-1-ol |
| Standard InChI | InChI=1S/C21H20O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |
| Standard InChI Key | NRTKLWOWRLGLDO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
| Canonical SMILES | C1=CC=C(C=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Introduction
Basic Structure and Properties
1,1,3-Triphenylpropan-1-ol (CAS: 6880-25-7) is a tertiary alcohol characterized by three phenyl groups attached to a propan-1-ol backbone. The compound features a distinctive structural arrangement with two phenyl groups at position 1 and one phenyl group at position 3, creating a highly sterically hindered environment around the hydroxyl group.
Physical and Chemical Properties
The basic physical and chemical properties of 1,1,3-triphenylpropan-1-ol are summarized in Table 1.
Table 1: Physical and Chemical Properties of 1,1,3-Triphenylpropan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₀O |
| Molecular Weight | 288.38 g/mol |
| Physical State | Solid |
| CAS Number | 6880-25-7 |
| IUPAC Name | 1,1,3-triphenylpropan-1-ol |
| Synonyms | Diphenyl-β-phenaethyl-carbinol, 1-Hydroxy-1,1,3-triphenyl-propane |
| European Community (EC) Number | 684-626-5 |
The compound contains a tertiary hydroxyl group, which contributes to its chemical reactivity. The presence of three phenyl rings creates a bulky molecular structure that influences its stereochemical properties and reactivity patterns .
Synthesis Methods
Several synthetic approaches have been documented for the preparation of 1,1,3-triphenylpropan-1-ol and its derivatives, with most methods focusing on stereoselective synthesis to obtain specific enantiomers.
Huang Minlon Reduction
One notable method for synthesizing related compounds involves the Huang Minlon reduction reaction. While this method has been primarily documented for the synthesis of 1,3-diphenyl-1-propanol, it provides insight into potential synthetic routes for 1,1,3-triphenylpropan-1-ol .
The general procedure involves:
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Dissolution of precursor compounds in ethylene glycol
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Addition of hydrazine hydrate
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Heating to 90-110°C for reaction
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Addition of potassium hydroxide
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Extended stirring and heating
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Filtration, washing, and drying to obtain the final product
The mass ratio of starting materials significantly impacts the yield, with optimal ratios approximately 1:8-10:10-12 for benzaldehyde, hydrazine hydrate, and potassium hydroxide respectively .
Asymmetric Synthesis
For the preparation of optically active 1,1,3-triphenylpropan-1-ol derivatives, asymmetric synthesis methods utilizing chiral catalysts have been developed. These approaches typically employ:
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Chiral borane complexes for stereoselective reduction
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Asymmetric hydrogenation using transition metal catalysts
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Enzymatic resolution of racemic mixtures
Research by Zhao et al. (1997) demonstrated the use of borane-chiral oxazoborolidine complexes prepared from (S)-(-)-2-(1-pyrrolidino)-1,1,3-triphenylpropan-1-ol with borane in THF for asymmetric reductions .
Structural Variations and Related Compounds
The basic structure of 1,1,3-triphenylpropan-1-ol serves as a scaffold for numerous derivatives with modified functional groups that exhibit diverse chemical and biological properties.
Key Derivatives
Table 2: Notable Derivatives of 1,1,3-Triphenylpropan-1-ol
| Compound | Molecular Formula | CAS Number | Distinctive Features |
|---|---|---|---|
| 1,1,3-Triphenylpropane | C₂₁H₂₀ | 19120-39-9 | Lacks hydroxyl group |
| (S)-2-Amino-1,1,3-triphenylpropan-1-ol | C₂₁H₂₁NO | 79868-78-3 | Contains amino group at position 2 |
| (R)-2-Amino-1,1,3-triphenylpropan-1-ol | C₂₁H₂₁NO | 86906-05-0 | R-configuration at position 2 |
| 3-Amino-1,1,3-triphenyl-1-propanol | C₂₁H₂₁NO | - | Amino group at position 3 |
Applications in Research and Industry
1,1,3-Triphenylpropan-1-ol and its derivatives have found applications across multiple domains in chemical research and industrial processes.
Chiral Catalysis
The most significant application of 1,1,3-triphenylpropan-1-ol derivatives, particularly the amino-substituted variants, is in asymmetric synthesis as chiral auxiliaries and catalysts. The (S)-2-amino-1,1,3-triphenylpropan-1-ol has been employed in the preparation of chiral borane reducing agents for enantioselective reductions of ketones and oxime ethers .
Itsuno et al. (1985) demonstrated that polymer-supported chiral amino alcohols derived from (S)-(-)-2-amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol, when combined with borane, could produce optically active alcohols with up to 97% optical purity and amines with up to 67% optical purity .
Synthetic Intermediates
These compounds serve as valuable intermediates in the synthesis of complex organic molecules, particularly those requiring specific stereochemical configurations. The tertiary alcohol functionality provides a reactive site for further transformations, including:
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Dehydration reactions to form alkenes
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Esterification to produce complex esters
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Oxidation to corresponding ketones
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Substitution reactions at the tertiary carbon
| Hazard Type | Classification | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Recommended Precautionary Measures
Based on the hazard profile, the following precautionary measures should be implemented when handling 1,1,3-triphenylpropan-1-ol :
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Avoid breathing dust/fume/gas/mist/vapors/spray (P261)
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Wash hands thoroughly after handling (P264)
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Use only outdoors or in a well-ventilated area (P271)
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Avoid release to the environment (P273)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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Store in a well-ventilated place with container tightly closed (P403+P233)
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Store locked up (P405)
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Dispose of contents/container according to local/regional/national/international regulations (P501)
Recent Research Developments
Recent investigations have expanded our understanding of 1,1,3-triphenylpropan-1-ol and its derivatives, particularly in the context of catalytic applications and synthetic methodologies.
Catalytic Applications
Recent advances in transition metal catalysis have opened new avenues for the synthesis of 1,1-diarylalkanes, which are structurally related to 1,1,3-triphenylpropan-1-ol. Palladacyclic and platinacyclic catalysts have shown excellent activity in reactions involving enones with arylboronic acids, which could potentially be applied to the synthesis of 1,1,3-triphenylpropan-1-ol derivatives .
Time-Dependent Studies
Research on related compounds such as 1,3-diphenylpropan-1-ol has included time-dependent studies to optimize reaction conditions and improve yields. These studies typically involve monitoring reaction progress via gas chromatography using internal standards like mesitylene .
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